1-Methyl-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine CAS number
1-Methyl-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine CAS number
An In-Depth Technical Guide to 1-Methyl-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine
Executive Summary: This document provides a comprehensive technical overview of 1-Methyl-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine, a heterocyclic compound of significant interest in modern chemical research. It serves as a crucial building block and intermediate in the development of novel therapeutic agents and advanced agrochemicals. This guide details its chemical identity, physicochemical properties, a validated synthesis protocol, and its current and potential applications, with a particular focus on its role in medicinal chemistry. The inclusion of the trifluoromethyl group and the methylpiperazine moiety imparts unique characteristics, such as enhanced metabolic stability and lipophilicity, making it a valuable scaffold for drug discovery professionals.
Core Chemical Identity
1-Methyl-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine is a substituted piperazine derivative containing a trifluoromethylpyridine core. This structure is a cornerstone in the design of bioactive molecules due to the favorable pharmacological properties conferred by its constituent functional groups.
| Identifier | Value | Source |
| CAS Number | 192564-53-7 | [1] |
| Molecular Formula | C₁₁H₁₄F₃N₃ | [2] |
| Molecular Weight | 245.24 g/mol | [2] |
| IUPAC Name | 1-Methyl-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine | |
| Canonical SMILES | CN1CCN(CC1)C2=NC=C(C=C2)C(F)(F)F |
Physicochemical & Structural Attributes
The physicochemical profile of this compound is heavily influenced by the trifluoromethyl (-CF₃) group. This group is known to increase lipophilicity and can significantly improve the metabolic stability of a molecule by blocking potential sites of oxidation, making it a highly desirable feature in drug candidates.[3][4]
| Property | Value | Source |
| Appearance | Slightly yellow crystalline solid/chunks | [5] |
| Melting Point | 43-46°C (for the parent compound) | [5] |
| Boiling Point | 122°C at 2 mmHg (for the parent compound) | [5] |
| Topological Polar Surface Area | 28.2 Ų | [5] |
| XLogP3 | 1.5 | [5] |
Synthesis Protocol: A Validated Approach
The synthesis of 1-Methyl-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine is typically achieved via a two-step process, starting from commercially available precursors. The methodology described below is a robust and scalable pathway.
Step 1: Synthesis of the Intermediate: 1-[5-(Trifluoromethyl)pyridin-2-yl]piperazine
The foundational step is a nucleophilic aromatic substitution reaction. This involves the coupling of 2-chloro-5-(trifluoromethyl)pyridine with piperazine.
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Rationale: 2-chloro-5-(trifluoromethyl)pyridine is an excellent electrophile. The electron-withdrawing nature of the trifluoromethyl group and the pyridine nitrogen activates the chlorine atom for substitution by a nucleophile like piperazine. An excess of piperazine can serve both as the reactant and the base to neutralize the HCl byproduct.
Detailed Protocol:
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To a solution of 2-chloro-5-(trifluoromethyl)pyridine (1.0 eq) in a suitable solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF), add piperazine (2.5 eq).
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Add a non-nucleophilic base like potassium carbonate (K₂CO₃) (2.0 eq) to scavenge the in-situ generated HCl.
-
Heat the reaction mixture to 100-120°C and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Upon completion, cool the mixture to room temperature and pour it into ice-water to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to yield 1-[5-(trifluoromethyl)pyridin-2-yl]piperazine (CAS: 132834-58-3).[6][7][8]
Step 2: N-Methylation to Yield the Final Product
The final step involves the selective methylation of the secondary amine on the piperazine ring.
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Rationale: The Eschweiler-Clarke reaction is a classic and efficient method for the methylation of primary and secondary amines. It uses formic acid and formaldehyde as the methylating agent. This method is advantageous as it avoids the use of hazardous alkyl halides and typically results in high yields with minimal over-alkylation.
Detailed Protocol:
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Suspend the intermediate, 1-[5-(trifluoromethyl)pyridin-2-yl]piperazine (1.0 eq), in formic acid (5.0 eq).
-
Add aqueous formaldehyde (37% solution, 3.0 eq) to the mixture.
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Heat the reaction mixture to reflux (around 100°C) for 2-4 hours. CO₂ evolution will be observed.
-
Monitor the reaction for the disappearance of the starting material.
-
Cool the reaction mixture and basify carefully with a saturated solution of sodium bicarbonate (NaHCO₃) until the effervescence ceases.
-
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the residue by column chromatography on silica gel to yield pure 1-Methyl-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine.
Caption: Synthetic workflow for 1-Methyl-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine.
Applications in Research & Development
The title compound is a versatile intermediate, primarily utilized in the synthesis of more complex molecules for pharmaceutical and agrochemical applications.
A. Medicinal Chemistry & Drug Discovery
The trifluoromethylpyridine piperazine scaffold is a privileged structure in medicinal chemistry. Derivatives have shown promise in several therapeutic areas.
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Oncology: Analogues of this compound have been investigated as potent and selective inhibitors of the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in various human cancers.[9] The methylpiperazine group often enhances solubility and allows for favorable interactions within the binding pockets of kinases. A related compound, CYH33, was identified as a highly potent PI3K alpha inhibitor for treating advanced solid tumors.[9]
Caption: The PI3K/AKT/mTOR signaling pathway, a key target for related compounds.
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Metabolic Diseases: Other derivatives have been designed as multi-target agents for treating conditions like diabetic nephropathy.[10] These compounds often exhibit anti-inflammatory, anti-fibrotic, and anti-oxidative stress properties.
B. Agrochemical Innovation
The trifluoromethylpyridine moiety is a key component in many modern agrochemicals.[11] Piperazine derivatives containing this scaffold have been developed as potential plant activators, demonstrating the ability to induce systemic acquired resistance against plant viruses like Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV).[12][13] The compounds were shown to enhance the activities of defense-related enzymes in plants.[12][13]
Safety, Handling, and Storage
As a research chemical, proper handling and storage are paramount to ensure safety and maintain compound integrity. The following guidelines are based on data for structurally similar compounds.[7][14]
| Aspect | Guideline | Source |
| Personal Protective Equipment (PPE) | Safety glasses with side-shields, chemical-resistant gloves (e.g., nitrile), lab coat. Use in a well-ventilated area or fume hood. | [7] |
| Handling | Avoid all personal contact, including inhalation of dust. Do not eat, drink, or smoke when handling. Wash hands thoroughly after use. | [7][14] |
| Storage | Store in a cool, dry, well-ventilated area in a tightly sealed container. Protect from moisture and light. Storage under an inert atmosphere (e.g., Argon) is recommended. | [7] |
| First Aid (Eyes) | Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. | [14] |
| First Aid (Skin) | Remove contaminated clothing. Wash skin with plenty of soap and water. If irritation persists, seek medical attention. | |
| First Aid (Ingestion) | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. | [14] |
Conclusion
1-Methyl-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine stands out as a high-value chemical intermediate. Its unique combination of a methylpiperazine group and a trifluoromethylpyridine core provides a robust platform for developing next-generation pharmaceuticals and agrochemicals. The well-defined synthesis and the proven utility of its derivatives in modulating key biological pathways, such as the PI3K signaling cascade, underscore its importance for researchers and scientists in drug development and crop protection. Continued exploration of this scaffold is poised to yield further innovations in these critical fields.
References
- 1-methyl-4-[5-(trifluoromethyl)-2-pyridinyl]piperazine Product Description. ChemicalBook.
- 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (ML267), a Potent Inhibitor of Bacterial Phosphopantetheinyl Transferase That Attenuates Secondary Metabolism and Thwarts Bacterial Growth.
- 1-[5-(TRIFLUOROMETHYL)PYRIDIN-2-YL]PIPERAZINE | CAS 132834-58-3. Mol-Instincts.
- 1-[5-(Trifluoromethyl)
- 1-[5-(trifluorometil)pirid-2-il]piperazina. Chem-Impex.
- SAFETY DATA SHEET - Piperazine Anhydrous. TCI Chemicals.
- SAFETY DATA SHEET - MilliporeSigma. Sigma-Aldrich.
- SAFETY DATA SHEET - 1-(5-Methylpyridin-2-yl)piperazine. Fisher Scientific.
- 1-Acetyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine. Smolecule.
- SAFETY DATA SHEET - (+/-)-2-(Trifluoromethyl)piperazine. Fisher Scientific.
- Discovery of 1-(4-((3-(4-methylpiperazin-1-yl)propyl)amino)benzyl)-5-(trifluoromethyl)pyridin-2(1H)
- 1-[5-(Trifluoromethyl)pyridin-2-yl]piperazine. Oakwood Chemical.
- Novel trifluoromethylpyridine piperazine derivatives as potential plant activ
- 132834-58-3, 1-[5-(Trifluoromethyl)pyridin-2-yl]piperazine Formula. ECHEMI.
- 1-(5-(Trifluoromethyl)pyridin-2-yl)piperazine hydrochloride. Sigma-Aldrich.
- 1-Methyl-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine | 192564-53-7. ChemicalBook.
- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central.
-
Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][2][7][15]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. PubMed.
- Novel trifluoromethylpyridine piperazine derivatives as potential plant activ
Sources
- 1. 1-Methyl-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine | 192564-53-7 [chemicalbook.com]
- 2. 1-methyl-4-[5-(trifluoromethyl)-2-pyridinyl]piperazine [chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Buy 1-Acetyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine [smolecule.com]
- 5. echemi.com [echemi.com]
- 6. 1-[5-(TRIFLUOROMETHYL)PYRIDIN-2-YL]PIPERAZINE | CAS 132834-58-3 [matrix-fine-chemicals.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. 1-[5-(Trifluoromethyl)pyridin-2-yl]piperazine [oakwoodchemical.com]
- 9. Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][1,2,4]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of 1-(4-((3-(4-methylpiperazin-1-yl)propyl)amino)benzyl)-5-(trifluoromethyl)pyridin-2(1H)-one, an orally active multi-target agent for the treatment of diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel trifluoromethylpyridine piperazine derivatives as potential plant activators - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Novel trifluoromethylpyridine piperazine derivatives as potential plant activators [frontiersin.org]
- 14. tcichemicals.com [tcichemicals.com]
- 15. pubs.acs.org [pubs.acs.org]
